2-(2-Aminobenzoyl)pyridine
Overview
Description
2-(2-Aminobenzoyl)pyridine is an organic compound with the molecular formula C12H10N2O. It is a heterocyclic compound that features a pyridine ring attached to a benzoyl group, which carries an amino group. This compound is known for its versatility and is used in various scientific research applications, including organic synthesis, drug discovery, and medicinal chemistry.
Mechanism of Action
Target of Action
It is known to be an intermediate used for the synthesis of various quinoline derivatives .
Mode of Action
It is known to interact with its targets to produce various Quinoline derivatives
Biochemical Pathways
It is known to be involved in the synthesis of Quinoline derivatives , which can affect various biochemical pathways depending on their specific structures and targets.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability. Further pharmacokinetic studies are needed to confirm this.
Result of Action
As an intermediate in the synthesis of Quinoline derivatives , its effects would largely depend on the specific derivative and its interaction with its target.
Action Environment
The action, efficacy, and stability of 2-(2-Aminobenzoyl)pyridine can be influenced by various environmental factors. For instance, its stability is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its action and efficacy. Furthermore, its solubility in chloroform and methanol suggests that it may be more effective in certain environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Aminobenzoyl)pyridine can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with pyridine under alkaline conditions to generate the target product . Another method includes the reaction of 2-amino-5-bromobenzonitrile with 2-bromopyridine in the presence of organic alkali .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminobenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoyl or pyridine rings.
Substitution: The amino group and other substituents on the benzoyl ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents like chloroform and methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted benzoyl pyridines .
Scientific Research Applications
2-(2-Aminobenzoyl)pyridine is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various quinoline derivatives and other complex organic molecules.
Drug Discovery: The compound is used in the synthesis of antitumoral agents like batracylin and related isoindolo[1,2-b]quinazolin-12(10H)-ones.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study their biological activities.
Environmental Monitoring: It is used in the development of fluorescent probes for detecting mercury ions in environmental samples.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(2-Aminobenzoyl)pyridine include:
Uniqueness
This compound is unique due to its specific structure, which combines a pyridine ring with a benzoyl group carrying an amino group. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various complex organic molecules.
Properties
IUPAC Name |
(2-aminophenyl)-pyridin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWXXYDHYCDEKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373410 | |
Record name | 2-(2-Aminobenzoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-56-7 | |
Record name | 2-(2-Aminobenzoyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42471-56-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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